

Structural Analysis of Methyl 2-Cyano-3-Methylbutanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbutanoate

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Abstract

This technical guide provides a comprehensive structural analysis of **methyl 2-cyano-3-methylbutanoate**, a key intermediate in various organic syntheses. This document collates available physicochemical data, outlines plausible synthetic routes, and details analytical methodologies for the characterization of this compound. Due to the limited availability of specific experimental data for **methyl 2-cyano-3-methylbutanoate**, this guide incorporates data from closely related analogs to provide a thorough understanding of its expected properties and behavior. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

Methyl 2-cyano-3-methylbutanoate is a nitrile ester derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a nitrile and an ester functional group at a chiral center makes it a versatile synthon. A thorough understanding of its structural and physicochemical properties is crucial for its effective utilization in research and development.

Physicochemical Properties



The fundamental physicochemical properties of **methyl 2-cyano-3-methylbutanoate** are summarized in Table 1. The data presented is primarily based on computed values from reputable chemical databases, as extensive experimental data is not readily available in the public domain.

Table 1: Physicochemical Properties of **Methyl 2-Cyano-3-Methylbutanoate**[1]

Property	Value	Source
Molecular Formula	C7H11NO2	PubChem[1]
Molecular Weight	141.17 g/mol	PubChem[1]
IUPAC Name	methyl 2-cyano-3- methylbutanoate	PubChem[1]
CAS Number	52752-25-7	PubChem[1]
Computed XLogP3	1.4	PubChem[1]
Computed Hydrogen Bond Donor Count	0	PubChem[1]
Computed Hydrogen Bond Acceptor Count	3	PubChem[1]
Computed Rotatable Bond Count	3	PubChem[1]
Computed Exact Mass	141.07897859 g/mol	PubChem[1]
Computed Monoisotopic Mass	141.07897859 g/mol	PubChem[1]
Computed Topological Polar Surface Area	50.1 Ų	PubChem[1]

Synthesis of Methyl 2-Cyano-3-Methylbutanoate

A plausible synthetic route for **methyl 2-cyano-3-methylbutanoate** involves the alkylation of a cyanoacetate ester. A general experimental protocol for a similar synthesis is described below.



General Experimental Protocol: Alkylation of Methyl Cyanoacetate

This protocol describes a general procedure for the alkylation of methyl cyanoacetate, which can be adapted for the synthesis of **methyl 2-cyano-3-methylbutanoate** using an appropriate isopropyl halide.

Materials:

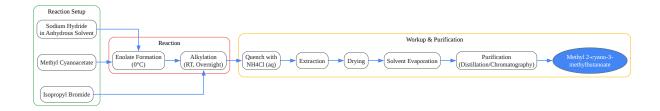
- Methyl cyanoacetate
- Isopropyl bromide (or other suitable isopropyl halide)
- Sodium hydride (or another suitable base)
- Anhydrous solvent (e.g., Dimethylformamide DMF, or Tetrahydrofuran THF)
- Quenching agent (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride in anhydrous solvent under a nitrogen atmosphere.
- The suspension is cooled to 0 °C in an ice bath.
- Methyl cyanoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0
 °C for 30 minutes to allow for the formation of the enolate.
- Isopropyl bromide is then added dropwise to the reaction mixture.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.



- The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography to yield the desired methyl 2-cyano-3-methylbutanoate.



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Caption: Synthetic workflow for methyl 2-cyano-3-methylbutanoate.

Structural Elucidation

The structural characterization of **methyl 2-cyano-3-methylbutanoate** would typically involve a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the target molecule are not widely published, data from analogous compounds can be used for interpretation.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for Methyl 2-Cyano-3-Methylbutanoate

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH(CN)COOCH₃	3.5 - 3.8	Doublet	1H
-COOCH₃	~3.8	Singlet	3H
-CH(CH ₃) ₂	2.2 - 2.5	Multiplet	1H
-CH(CH ₃) ₂	1.1 - 1.3	Doublet	6Н

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. PubChem mentions the availability of a ¹³C NMR spectrum, and the predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for Methyl 2-Cyano-3-Methylbutanoate

Carbon	Predicted Chemical Shift (ppm)
-C≡N	115 - 120
-C=O	165 - 170
-COOCH₃	52 - 55
-CH(CN)COOCH₃	45 - 50
-CH(CH ₃) ₂	30 - 35
-CH(CH ₃) ₂	18 - 22

Infrared (IR) Spectroscopy



The IR spectrum is expected to show characteristic absorption bands for the nitrile and ester functional groups.

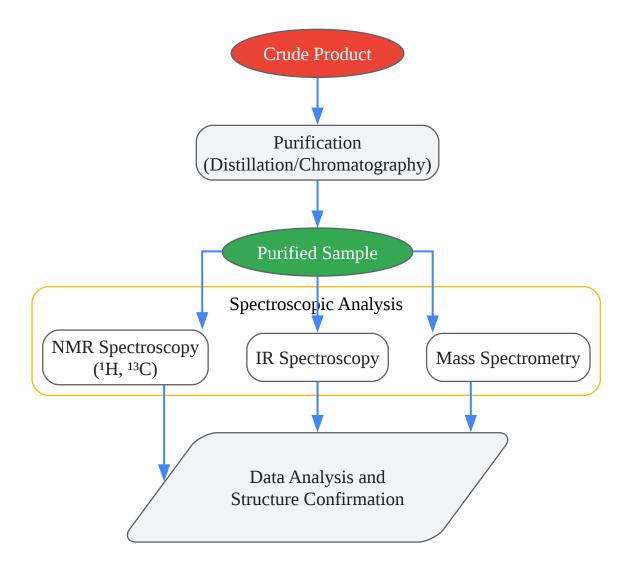
Table 4: Expected IR Absorption Bands for Methyl 2-Cyano-3-Methylbutanoate

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile)	2240 - 2260	Medium
C=O (Ester)	1735 - 1750	Strong
C-O (Ester)	1000 - 1300	Strong
C-H (Alkyl)	2850 - 3000	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. PubChem indicates the availability of GC-MS data. The expected molecular ion peak $[M]^+$ would be observed at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the isopropyl group (-CH(CH₃)₂).





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Caption: Analytical workflow for structural elucidation.

Conclusion

This technical guide provides a summary of the available structural and physicochemical information for **methyl 2-cyano-3-methylbutanoate**. While a complete set of experimental data is not currently available, the compiled computed data and information from analogous compounds offer valuable insights for researchers and professionals working with this molecule. The outlined synthetic and analytical methodologies provide a practical framework for its preparation and characterization. Further experimental studies are warranted to fully validate the predicted properties and to explore the full potential of this versatile chemical intermediate.



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References

- 1. Methyl 2-cyano-3-methylbutanoate | C7H11NO2 | CID 557651 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of Methyl 2-Cyano-3-Methylbutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181075#methyl-2-cyano-3-methylbutanoatestructural-analysis]

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